Pyruvic Acid Pyruvic Acid Pyruvic acid, also known as 2-oxopropanoate or pyroracemic acid, belongs to the class of organic compounds known as alpha-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the adjacent carbon. Pyruvic acid is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. Pyruvic acid exists as a liquid, soluble (in water), and a moderately acidic compound (based on its pKa). Pyruvic acid has been found throughout most human tissues, and has also been detected in most biofluids, including saliva, blood, sweat, and breast milk. Within the cell, pyruvic acid is primarily located in the mitochondria, peroxisome and cytoplasm. Pyruvic acid exists in all eukaryotes, ranging from yeast to humans. Pyruvic acid participates in a number of enzymatic reactions. In particular, L-Glutamic acid and pyruvic acid can be biosynthesized from L-alanine and oxoglutaric acid through the action of the enzyme alanine aminotransferase 1. Furthermore, Pyruvic acid can be converted into oxalacetic acid; which is mediated by the enzyme pyruvate carboxylase, mitochondrial. Furthermore, Pyruvic acid can be biosynthesized from pyruvaldehyde through the action of the enzyme aldehyde dehydrogenase, mitochondrial. Finally, Pyruvic acid and L-serine can be converted into hydroxypyruvic acid and L-alanine; which is catalyzed by the enzyme serine--pyruvate aminotransferase. In humans, pyruvic acid is involved in the gluconeogenesis pathway, the pyruvate metabolism pathway, the alanine metabolism pathway, and the oncogenic action OF fumarate pathway. Pyruvic acid is also involved in several metabolic disorders, some of which include the lactic acidemia pathway, 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency, the sialuria or french type sialuria pathway, and the glycogenosis, type vii. tarui disease pathway. Outside of the human body, pyruvic acid can be found in a number of food items such as calabash, squashberry, lambsquarters, and peach (var. ). This makes pyruvic acid a potential biomarker for the consumption of these food products. Pyruvic acid is a potentially toxic compound.
Pyruvic acid is a 2-oxo monocarboxylic acid that is the 2-keto derivative of propionic acid. It is a metabolite obtained during glycolysis. It has a role as a fundamental metabolite and a cofactor. It derives from a propionic acid. It is a conjugate acid of a pyruvate.
An intermediate compound in the metabolism of carbohydrates, proteins, and fats. In thiamine deficiency, its oxidation is retarded and it accumulates in the tissues, especially in nervous structures. (From Stedman, 26th ed)
Brand Name: Vulcanchem
CAS No.: 127-17-3
VCID: VC0042746
InChI: InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)
SMILES: CC(=O)C(=O)O
Molecular Formula: C3H4O3
Molecular Weight: 88.06 g/mol

Pyruvic Acid

CAS No.: 127-17-3

Reference Standards

VCID: VC0042746

Molecular Formula: C3H4O3

Molecular Weight: 88.06 g/mol

Pyruvic Acid - 127-17-3

CAS No. 127-17-3
Product Name Pyruvic Acid
Molecular Formula C3H4O3
Molecular Weight 88.06 g/mol
IUPAC Name 2-oxopropanoic acid
Standard InChI InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)
Standard InChIKey LCTONWCANYUPML-UHFFFAOYSA-N
SMILES CC(=O)C(=O)O
Canonical SMILES CC(=O)C(=O)O
Boiling Point 54 °C at 1.00E+01 mm Hg
Density 1.260-1.281
Melting Point 13.8 °C
13.8°C
Physical Description Liquid
colourless to amber viscous liquid with a sour vinegar-like odou
Description Pyruvic acid, also known as 2-oxopropanoate or pyroracemic acid, belongs to the class of organic compounds known as alpha-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the adjacent carbon. Pyruvic acid is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. Pyruvic acid exists as a liquid, soluble (in water), and a moderately acidic compound (based on its pKa). Pyruvic acid has been found throughout most human tissues, and has also been detected in most biofluids, including saliva, blood, sweat, and breast milk. Within the cell, pyruvic acid is primarily located in the mitochondria, peroxisome and cytoplasm. Pyruvic acid exists in all eukaryotes, ranging from yeast to humans. Pyruvic acid participates in a number of enzymatic reactions. In particular, L-Glutamic acid and pyruvic acid can be biosynthesized from L-alanine and oxoglutaric acid through the action of the enzyme alanine aminotransferase 1. Furthermore, Pyruvic acid can be converted into oxalacetic acid; which is mediated by the enzyme pyruvate carboxylase, mitochondrial. Furthermore, Pyruvic acid can be biosynthesized from pyruvaldehyde through the action of the enzyme aldehyde dehydrogenase, mitochondrial. Finally, Pyruvic acid and L-serine can be converted into hydroxypyruvic acid and L-alanine; which is catalyzed by the enzyme serine--pyruvate aminotransferase. In humans, pyruvic acid is involved in the gluconeogenesis pathway, the pyruvate metabolism pathway, the alanine metabolism pathway, and the oncogenic action OF fumarate pathway. Pyruvic acid is also involved in several metabolic disorders, some of which include the lactic acidemia pathway, 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency, the sialuria or french type sialuria pathway, and the glycogenosis, type vii. tarui disease pathway. Outside of the human body, pyruvic acid can be found in a number of food items such as calabash, squashberry, lambsquarters, and peach (var. ). This makes pyruvic acid a potential biomarker for the consumption of these food products. Pyruvic acid is a potentially toxic compound.
Pyruvic acid is a 2-oxo monocarboxylic acid that is the 2-keto derivative of propionic acid. It is a metabolite obtained during glycolysis. It has a role as a fundamental metabolite and a cofactor. It derives from a propionic acid. It is a conjugate acid of a pyruvate.
An intermediate compound in the metabolism of carbohydrates, proteins, and fats. In thiamine deficiency, its oxidation is retarded and it accumulates in the tissues, especially in nervous structures. (From Stedman, 26th ed)
Solubility 1000000 mg/L (at 20 °C)
11.36 M
1000.0 mg/mL
miscible with water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)
Synonyms 2-Oxopropanoic Acid; Pyruvate; α-Ketopropionate; _x000B_
Vapor Pressure 1.29 mmHg
PubChem Compound 1060
Last Modified Nov 11 2021
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